molecular formula C27H29N3O B11993523 2-(Naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 303104-41-8

2-(Naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B11993523
CAS No.: 303104-41-8
M. Wt: 411.5 g/mol
InChI Key: VFAWGBCDSAPHQM-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration. This particular compound features a naphthalene moiety, a pyrazolo-oxazine core, and a piperidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Naphthalene Moiety: Starting with naphthalene, various functional groups are introduced through electrophilic aromatic substitution reactions.

    Construction of the Pyrazolo-Oxazine Core: This involves cyclization reactions where pyrazole and oxazine rings are formed through condensation reactions.

    Spiro Compound Formation: The final step involves the formation of the spiro linkage, connecting the naphthalene moiety with the pyrazolo-oxazine core and the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the compound, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

2-(Naphthalen-2-yl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with unique physical and chemical properties.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 9-Bromo-1’-isopropyl-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]
  • 9-Bromo-1’-methyl-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]
  • 9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexen]-3’-ol

Uniqueness

The uniqueness of 2-(Naphthalen-2-yl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its spiro linkage and the combination of naphthalene, pyrazolo-oxazine, and piperidine rings make it a versatile compound for various applications.

Properties

CAS No.

303104-41-8

Molecular Formula

C27H29N3O

Molecular Weight

411.5 g/mol

IUPAC Name

2-naphthalen-2-yl-1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

InChI

InChI=1S/C27H29N3O/c1-2-15-29-16-13-27(14-17-29)30-25(23-9-5-6-10-26(23)31-27)19-24(28-30)22-12-11-20-7-3-4-8-21(20)18-22/h3-12,18,25H,2,13-17,19H2,1H3

InChI Key

VFAWGBCDSAPHQM-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6O2

Origin of Product

United States

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